molecular formula CrH8O8 B1235770 Tetraperoxidochromate(2-)

Tetraperoxidochromate(2-)

Cat. No.: B1235770
M. Wt: 188.06 g/mol
InChI Key: SKDGDRFSXUFZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tetraperoxidochromate(2-) anion is an inorganic complex with the formula [Cr(O₂)₄]²⁻, often stabilized as salts like sodium or potassium tetraperoxidochromate(V) . In this structure, a chromium(V) ion is coordinated by four peroxido ligands in a distorted dodecahedral geometry . This configuration makes it a compound of significant interest in fundamental inorganic and coordination chemistry research, particularly for studying the properties and reactivity of peroxide ligands and high-oxidation-state metals. As a potent oxidizer, its primary research applications involve exploring its role in oxidation chemistry. The potassium salt, K₃Cr(O₂)₄, is a well-known example, though it requires careful handling as it can be explosive upon heating or upon contact with sulfuric acid . Researchers utilize this compound to investigate oxidative transformation pathways and to synthesize other coordination complexes. Its well-defined crystal structure also makes it a valuable subject for X-ray crystallography studies and for educating researchers on the characteristics of peroxometallates . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

CrH8O8

Molecular Weight

188.06 g/mol

IUPAC Name

chromium;hydrogen peroxide

InChI

InChI=1S/Cr.4H2O2/c;4*1-2/h;4*1-2H

InChI Key

SKDGDRFSXUFZHD-UHFFFAOYSA-N

Canonical SMILES

OO.OO.OO.OO.[Cr]

Origin of Product

United States

Synthesis and Preparative Methodologies

Established Synthetic Routes for Tetraperoxidochromate(2-) Anions

The synthesis of the tetraperoxidochromate(2-) anion is intrinsically linked to the broader field of peroxidochromium(V) chemistry.

The synthesis of peroxidochromium(V) complexes often involves the reaction of chromium(VI) compounds with hydrogen peroxide in an alkaline medium. The peroxide ions (O₂²⁻) act as ligands, coordinating to the chromium center. The stability and structure of the resulting complex are highly dependent on the reaction conditions, including pH, temperature, and the presence of other ligands. For instance, some peroxidochromium(V) complexes are formed as intermediates in the reactions of chromium(VI) with hydrogen peroxide. researchgate.net

A notable example is the formation of the [CrV(O₂)₂L] complex, where L represents the hydrotris(3,5-diisopropylpyrazolyl)borato ligand. researchgate.net This complex has been successfully isolated and characterized, highlighting a strategy where a bulky, stabilizing ligand is used to isolate a specific peroxidochromium(V) species.

The preparation of specific alkali metal salts of tetraperoxidochromate(V) provides concrete examples of the synthesis in practice. The sodium salt, sodium tetraperoxidochromate(V) heptahydrate (Na₃Cr(O₂)₄·14H₂O), has been synthesized and its crystal structure determined. researchgate.netnii.ac.jp The synthesis typically involves the reaction of a chromium(VI) source, such as chromate (B82759) or dichromate, with an excess of hydrogen peroxide in a strongly alkaline solution containing the desired alkali metal hydroxide (B78521). The general approach for preparing alkali metal salts involves reacting a metal hydroxide with an acid and then evaporating the water. libretexts.org

Similarly, the potassium salt, potassium tetraperoxidochromate(V) (K₃CrO₈), has been prepared and its crystal structure redetermined to provide accurate data. researchgate.net The synthesis follows a similar principle of reacting a chromium(VI) compound with hydrogen peroxide in the presence of potassium hydroxide.

Methodological Considerations in Synthesis Optimization

Optimizing the synthesis of tetraperoxidochromate(2-) salts is crucial for maximizing yield and purity. nih.gov Key variables that require careful consideration include the concentration of reactants, the molar ratio of chromium to peroxide, the pH of the solution, and the reaction temperature. The choice of the alkali metal cation (e.g., Na⁺, K⁺) can also influence the crystallization and stability of the final product. For instance, the synthesis of unsolvated potassium and sodium salts of [CB₁₁H₁₂]⁻ was optimized by adjusting the molar ratio of the reactants. mdpi.com

Control of Reaction Conditions for Purity and Yield

The purity and yield of tetraperoxidochromate(2-) salts are highly sensitive to the reaction conditions. deskera.com The temperature, pressure, concentration of reactants, and pH can all affect the reaction kinetics and, consequently, the final yield. deskera.com Proper mixing and agitation are also important to ensure a homogeneous reaction mixture and prevent localized side reactions. deskera.com The formation of by-products can be minimized by carefully controlling these parameters. For example, in some syntheses, increasing the reaction time can lead to an increase in by-products. biotage.com

Isolation and Crystallization Techniques for Crystalline Forms

Following the synthesis, the isolation and crystallization of the tetraperoxidochromate(2-) salt are critical steps to obtain a pure, solid product. The choice of isolation technique depends on the solubility and stability of the specific salt. Common methods include cooling the reaction mixture to induce crystallization, slow evaporation of the solvent, or adding a less-polar solvent to decrease the solubility of the product.

For example, single crystals of sodium tetraperoxidochromate(V) heptahydrate were obtained and their structure was determined by single-crystal X-ray diffraction. researchgate.netugr.esugr.es This technique provides detailed information about the arrangement of atoms in the crystal lattice. The process of obtaining single crystals can sometimes be influenced by the specific conditions of crystallization, potentially leading to the isolation of different isomers or co-conformations. nih.gov

The table below summarizes the crystallographic data for Sodium Tetraperoxidochromate(V) Heptahydrate. researchgate.net

Parameter Value
FormulaNa₃Cr(O₂)₄·14H₂O
Crystal SystemTriclinic
Space GroupP1
a (Å)7.5349(6)
b (Å)8.6378(7)
c (Å)8.9921(7)
α (°)64.087(1)
β (°)81.565(1)
γ (°)69.348(1)
Volume (ų)492.56(7)
Z1
Dx (g/cm³)1.690

The table below summarizes the crystallographic data for Potassium Tetraperoxidochromate(V). researchgate.net

Parameter Value
FormulaK₃CrO₈
Crystal SystemTetragonal
Space GroupI42m
a (Å)6.6940(3)
b (Å)6.6940(3)
c (Å)7.7536(5)
Z2

Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of Tetraperoxidochromate(2-) Complexes

Detailed structural information has been obtained for several salts of the tetraperoxidochromate(2-) anion, most notably the ammonium (B1175870) salt, (NH₄)₂[Cr(O₂)₄]. These studies are fundamental to understanding the bonding and stereochemistry of this chromium-peroxide complex.

Crystallographic analysis of diammonium tetraperoxidochromate(V), (NH₄)₂[Cr(O₂)₄], reveals that it crystallizes in the triclinic system. The space group has been identified as Pī, which is a common space group for crystals with a center of inversion.

The unit cell is the fundamental repeating unit of a crystal lattice. For (NH₄)₂[Cr(O₂)₄], the dimensions and angles of this repeating unit have been precisely measured. The Z value, which represents the number of formula units per unit cell, is 1 for the ammonium salt.

Table 1: Unit Cell Parameters for (NH₄)₂[Cr(O₂)₄]

ParameterValue
a6.23 Å
b7.56 Å
c5.76 Å
α110.1°
β94.6°
γ107.5°
Z1

This table presents the lattice parameters for the triclinic unit cell of diammonium tetraperoxidochromate(V).

The arrangement of the peroxo ligands around the central chromium ion is a key structural feature of the [Cr(O₂)₄]²⁻ anion.

The chromium ion in the tetraperoxidochromate(2-) anion is coordinated to eight oxygen atoms, two from each of the four peroxo ligands. The resulting coordination geometry is best described as a distorted dodecahedron. In this arrangement, the four peroxo groups act as bidentate ligands, each spanning an edge of the dodecahedron.

The four peroxide (O₂²⁻) ligands are arranged symmetrically around the chromium atom. Each peroxide ligand binds to the chromium in a side-on fashion (η²). The bond lengths within the anion provide critical information about the nature of the chromium-oxygen and oxygen-oxygen bonds.

Table 2: Average Bond Lengths in the [Cr(O₂)₄]²⁻ Anion

BondAverage Length (Å)
Cr-O1.88
O-O1.47

This table shows the averaged chromium-oxygen and peroxide oxygen-oxygen bond distances as determined by X-ray diffraction.

Elucidation of Chromium Coordination Environment

Structural Characterization of Associated Cations and Lattice Solvates, e.g., Na(H₂O)₆ Octahedral Units

A prime example is found in the hydrated sodium salt, sodium tetraperoxidochromate(V), which has the formula Na₃[Cr(O₂)₄]·14H₂O. researchgate.net Single-crystal X-ray diffraction analysis of this compound reveals a complex and extensive network of hydrated sodium ions and water molecules. researchgate.net In many hydrated sodium salts, the Na⁺ ion is coordinated by six water molecules, forming a nearly regular octahedral [Na(H₂O)₆]⁺ complex. mdpi.com The mean Na–O bond distance in such hexa-aquo sodium complexes is approximately 2.42 Å. mdpi.com In the specific case of Na₃[Cr(O₂)₄]·14H₂O, the structure is stabilized by these hydrated sodium units and additional water molecules that act as lattice solvates, linking the cationic and anionic components through hydrogen bonding. researchgate.net

Similarly, in other chromium complexes, such as NaMg[Cr(C₂O₄)₃]·9H₂O, the sodium ions are found in octahedral environments, coordinated to oxygen atoms from the oxalate (B1200264) ligands. conicet.gov.ar In this structure, [Mg(H₂O)₆]²⁺ octahedral units fill voids within the crystal lattice, demonstrating how hydrated cations are integral to the structural assembly of complex chromium salts. conicet.gov.ar The stability of these crystal structures is highly dependent on the hydrogen-bonding network created by the water molecules, which connect the various ionic components. conicet.gov.arznaturforsch.com

Comparative Structural Analysis with Related Peroxidochromium Species

The tetraperoxidochromate(V) anion, [Cr(O₂)₄]³⁻, is a rare example of a homoleptic peroxo complex, where the central chromium atom is coordinated exclusively by peroxide ligands. wikipedia.org Its structure provides a valuable benchmark for comparison with other peroxidochromium species, which may differ in chromium oxidation state, coordination number, and the nature of other coordinated ligands. These species include complexes with Cr(III), Cr(IV), and Cr(VI) centers. researchgate.net

The peroxide ligand (O₂²⁻) in these complexes typically binds to the chromium center in a side-on (η²) fashion. researchgate.net A key structural parameter for comparison is the O-O bond length within the coordinated peroxide ligand. In free hydrogen peroxide (H₂O₂), the O-O single bond length is about 1.47 pm. libretexts.org In the [Cr(O₂)₄]³⁻ anion, the O-O bond distance is found to be shorter than a typical peroxide single bond, which has been a subject of interest and refinement in structural studies. researchgate.net

In contrast, chromium(VI) peroxo complexes, such as the well-known blue CrO(O₂)₂, feature a central Cr(VI) atom. This species, often stabilized by a ligand like pyridine (B92270) to form CrO(O₂)₂py, adopts a pentagonal pyramidal geometry. amazonaws.com Here, two peroxo ligands and a pyridine nitrogen form the pentagonal base, with an oxo ligand at the apex. amazonaws.com

Chromium(IV) peroxo complexes also provide an interesting structural comparison. For instance, a Cr(IV) complex with a tetramethylated cyclam (TMC) ligand, [CrIV(12-TMC)(O₂)(Cl)]⁺, shows a side-on η²-peroxo ligation with an O-O bond length of 1.394 Å. nih.gov Another Cr(IV)-peroxo complex, trapped with a different ligand, exhibited an O-O distance of 1.383(8) Å. rsc.org These lengths are generally shorter than a typical peroxide O-O bond but longer than that of a superoxo (O₂⁻) ligand, which is around 1.2-1.3 Å. nih.gov

The structural variations across these compounds highlight the electronic flexibility of the chromium center and the versatile bonding modes of the dioxygen ligand.

Interactive Data Table: Comparison of Bond Lengths in Peroxidochromium Species

Compound/IonChromium Oxidation StateLigand TypeO-O Bond Length (Å)Cr-O (peroxo) Bond Length (Å)Reference
[Cr(O₂)₄]³⁻+5PeroxoShorter than 1.49~1.91 researchgate.net
[CrO(O₂)₂(py)]+6Oxo, Peroxo, Pyridine-- amazonaws.com
[CrIV(12-TMC)(O₂)(Cl)]⁺+4Peroxo, TMC, Chloro1.394- nih.gov
[CrIV(TPA-type)(O₂)]²⁺+4Peroxo, TPA-type1.383- rsc.org
[CrIII(14-TMC)(O₂)(Cl)]⁺+3Superoxo, TMC, Chloro1.231- nih.gov

Spectroscopic Characterization of Electronic and Vibrational States

Electronic Absorption Spectroscopy (UV-Vis) Studies

The electronic absorption spectrum of the tetraperoxidochromate(2-) ion provides valuable insights into its electronic structure, revealing information about d-d transitions and charge transfer bands.

The electronic transitions observed in the UV-Vis spectrum of transition metal complexes can be broadly categorized into two types: d-d transitions and charge transfer (CT) transitions. The d-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. These transitions are typically weak due to being Laporte-forbidden. wikipedia.orgamericanpharmaceuticalreview.com In contrast, charge transfer transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily on the ligands. wikipedia.orgresearchgate.net These transitions are Laporte-allowed and therefore exhibit much higher intensities. wikipedia.orgamericanpharmaceuticalreview.com

For the tetraperoxidochromate(2-) ion, which contains chromium in a high formal oxidation state, the electronic spectrum is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands. sydney.edu.au In this type of transition, an electron is excited from a molecular orbital with predominantly peroxide ligand character to an empty or partially filled d-orbital of the chromium atom. researchgate.net These intense LMCT bands can often obscure the weaker d-d transitions. americanpharmaceuticalreview.com

Specific absorption maxima for the tetraperoxidochromate(2-) ion are not extensively detailed in readily available literature, however, the general features can be inferred from related chromium complexes in high oxidation states. For instance, the chromate (B82759) ion, [CrO₄]²⁻, which also features Cr(VI), displays intense yellow color due to strong LMCT absorptions in the visible region. sydney.edu.au

Table 1: General Characteristics of Electronic Transitions in High-Valent Chromium Complexes

Transition Type Origin Expected Intensity
d-d Transitions Electron excitation between metal d-orbitals Weak (Laporte-forbidden)

This table is generated based on general principles of electronic spectroscopy of transition metal complexes.

The energies of the observed absorption bands in the UV-Vis spectrum are directly related to the energy differences between the molecular orbitals of the complex. The intense LMCT bands in tetraperoxidochromate(2-) are indicative of the relatively low energy of the vacant d-orbitals on the highly oxidized chromium center and the high energy of the filled orbitals on the peroxido ligands.

The electronic structure of the [Cr(O₂)₄]²⁻ ion involves a central chromium atom coordinated to four peroxide (O₂²⁻) ligands in a side-on (η²) fashion. This arrangement leads to a complex set of molecular orbitals. The highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the p-orbitals of the peroxide ligands, while the lowest unoccupied molecular orbitals (LUMOs) will be the d-orbitals of the chromium atom. The energy of the LMCT transitions is a direct measure of the HOMO-LUMO gap in this context. A detailed molecular orbital diagram would be required to make precise assignments of the observed spectral bands to specific electronic transitions.

Vibrational Spectroscopy (Infrared and Raman) Investigations

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For the tetraperoxidochromate(2-) ion, these methods are crucial for identifying the characteristic vibrations of the coordinated peroxido ligands and the chromium-oxygen bonds.

The most characteristic vibration of a coordinated peroxide ligand is its O-O stretching mode. The frequency of this vibration is sensitive to the coordination mode and the nature of the metal-peroxide bond. For side-on (η²) coordinated peroxide ligands, the O-O stretching frequency is typically observed in the range of 800-950 cm⁻¹. This is significantly lower than the stretching frequency of free dioxygen (1556 cm⁻¹) but higher than that of a typical single O-O bond, indicating a bond order between one and two.

Table 2: Expected Vibrational Frequencies for Tetraperoxidochromate(2-)

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-O Stretch (Peroxido) 800 - 950

This table is generated based on typical frequency ranges for peroxo and metal-ligand vibrations in related complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Chromium(V)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While the tetraperoxidochromate(2-) ion, likely containing Cr(IV) or Cr(VI), may not be EPR active, the related chromium(V) species, which is paramagnetic with a d¹ electron configuration, is readily studied by this method. The reaction of chromium(VI) with hydrogen peroxide is a common route to peroxo-chromium complexes and often involves the formation of Cr(V) intermediates or products. researchgate.net

The EPR spectrum of the tetrakis(η²-peroxo)chromate(V) complex, [Cr(O₂)₄]³⁻, has been well-characterized. researchgate.net The spectrum is characterized by its g-value and hyperfine coupling constant (A). The g-value is a dimensionless quantity that is a measure of the magnetic moment of the unpaired electron in its molecular environment. libretexts.org Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nucleus of the chromium isotope ⁵³Cr (I = 3/2, natural abundance ≈ 9.5%). libretexts.org

Studies have reported an isotropic g-value (g_iso) and an isotropic hyperfine coupling constant (A_iso) for the [Cr(O₂)₄]³⁻ species in solution. researchgate.net

Table 3: EPR Parameters for Tetrakis(η²-peroxo)chromate(V)

Species g_iso A_iso (x 10⁻⁴ cm⁻¹) Reference

This table presents experimental data from a study on the formation of chromium(V) peroxo complexes. researchgate.net

The observed EPR parameters are sensitive to the coordination environment of the chromium(V) ion and provide a valuable fingerprint for the identification of this species. The study of these Cr(V) peroxo complexes is also significant due to their potential implications in understanding the biological activity and toxicity of chromium compounds. researchgate.net

Isotropic Signal Analysis for Chromium Isotopes

The EPR spectrum of the tetraperoxidochromate(2-) ion provides crucial information about the isotropic g-value, which is a measure of the interaction between the unpaired electron and the external magnetic field. For chromium, the naturally occurring isotopes include the EPR-active ⁵³Cr (I = 3/2, 9.5% natural abundance) and the EPR-inactive isotopes ⁵⁰Cr, ⁵²Cr, and ⁵⁴Cr.

The analysis of the isotropic signal primarily revolves around the g-tensor, which is often anisotropic in solid-state measurements. For Cr(V) species in various coordination environments, the g-values can provide insights into the symmetry and nature of the metal-ligand bonding. While specific isotropic g-values for the tetraperoxidochromate(2-) ion are not extensively documented in readily available literature, studies on other Cr(V) peroxo complexes offer valuable comparative data. For instance, a diperoxo Cr(V) species, [CrO(O₂)₂(OH₂)]⁻, has been reported to exhibit an isotropic g-value (g_iso) of 1.9798. In other Cr(V) systems, such as Cr(V) in a tetrahedral coordination within a CrAPSO-5 molecular sieve, anisotropic g-values of g⊥=1.97 and g‖=1.89 have been observed.

The following interactive table summarizes representative g-values for various Cr(V) species, highlighting the sensitivity of this parameter to the coordination environment.

Compound/Speciesg_isog⊥g‖Reference
[CrO(O₂)₂(OH₂)]⁻1.9798(Data from comparable Cr(V) peroxo complexes)
Cr(V) in CrAPSO-5 molecular sieve1.971.89(Data from comparable Cr(V) systems)

Hyperfine Coupling Analysis for ⁵³Cr Isotope

The interaction between the unpaired electron and the magnetic moment of the ⁵³Cr nucleus (I = 3/2) gives rise to hyperfine splitting in the EPR spectrum, providing detailed information about the electronic wavefunction and the delocalization of the unpaired electron. The hyperfine coupling is characterized by the hyperfine coupling constant, A.

The analysis of the hyperfine coupling for the ⁵³Cr isotope in tetraperoxidochromate(2-) would involve the resolution of a four-line pattern in the EPR spectrum, corresponding to the nuclear spin quantum numbers M_I = +3/2, +1/2, -1/2, and -3/2. The magnitude of the hyperfine coupling constant is a direct probe of the s-character of the orbital containing the unpaired electron at the chromium nucleus.

While specific experimental values for the hyperfine coupling constant of ⁵³Cr in the tetraperoxidochromate(2-) ion are not found in the available search results, the study of hyperfine interactions in other ⁵³Cr-containing compounds provides a framework for understanding the expected observations. The hyperfine coupling can be anisotropic, with different values parallel (A‖) and perpendicular (A⊥) to the principal axis of the molecule.

Advanced Spectroscopic Techniques for Comprehensive Characterization

To overcome the limitations of conventional EPR and to gain deeper insights into the structure and electronic properties of tetraperoxidochromate(2-), advanced spectroscopic techniques are employed. These methods offer higher resolution and can unravel subtle interactions that are often obscured in standard EPR spectra.

Electron-Nuclear Double Resonance (ENDOR)

ENDOR spectroscopy is a powerful technique that combines EPR and nuclear magnetic resonance (NMR) to measure hyperfine and nuclear quadrupole interactions with high precision. In the context of tetraperoxidochromate(2-), ENDOR would be invaluable for the precise determination of the hyperfine coupling constants of the ⁵³Cr nucleus. This technique would allow for the accurate measurement of both the isotropic and anisotropic components of the hyperfine interaction, providing a more complete picture of the electron spin density distribution.

Electron Spin Echo Envelope Modulation (ESEEM)

ESEEM spectroscopy is a pulsed EPR technique that is particularly sensitive to weak hyperfine interactions with surrounding magnetic nuclei. For tetraperoxidochromate(2-), ESEEM could be used to probe the interactions between the chromium(V) center and the nuclei of the peroxide ligands (¹⁷O, if isotopically enriched) or other nearby nuclei in the crystal lattice. This would provide valuable information about the geometry of the coordination sphere and the extent of covalent bonding between the chromium and the peroxide ligands. For instance, ESEEM studies on Cr(V) in CrAPSO-5 molecular sieves have provided evidence for the framework substitution of chromium.

These advanced techniques, in conjunction with conventional EPR, are essential for a comprehensive spectroscopic characterization of the electronic and vibrational states of the tetraperoxidochromate(2-) ion, offering a detailed understanding of its unique chemical nature.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Ab initio quantum chemistry methods, which are based on first principles, aim to solve the electronic Schrödinger equation to predict various molecular properties like electron densities, energies, and structures. wikipedia.org

Density Functional Theory (DFT) has become a dominant method for quantum mechanical simulations of molecular systems, offering a balance between computational cost and accuracy. imperial.ac.ukuc.edu It is particularly useful for studying the electronic structures of transition metal complexes.

Studies on chromium peroxo complexes, including analogs like [Cr(O₂)₄]³⁻, have utilized DFT to understand their geometries and electronic properties. banglajol.info For instance, DFT calculations have been performed on various isomers of chromium oxide and peroxide species to determine their stable electronic structures. nih.gov Research on biomimetic chromium complexes has employed DFT to investigate the formation and reactivity of chromium(IV)-peroxo species. mdpi.comresearchgate.net These studies often involve geometry optimization to find the most stable structures and frequency calculations to confirm them as minima on the potential energy surface. banglajol.infomdpi.comresearchgate.net

For example, in a study of tris-catecholato-Cr³⁺ complex, DFT calculations with the B3LYP method and a 6-311G(d,p) basis set were used to optimize the geometry and calculate the metal-ligand binding energy. banglajol.info The results showed an almost octahedral geometry around the chromium ion. banglajol.info Time-dependent DFT (TD-DFT) can be used to calculate vertical excitation energies, providing insights into the electronic transitions and the UV-Vis spectra of these complexes. banglajol.infoplos.org

The choice of functional and basis set is crucial for obtaining accurate results. Various functionals like B3LYP, PBE0, and M06-2X have been used to study transition metal complexes. plos.orgrsc.org The calculated HOMO-LUMO gap from DFT provides information about the chemical reactivity of the complex. banglajol.info

Table 1: Representative DFT Calculation Parameters for Chromium Complexes

ParameterExample Value/MethodReference
FunctionalB3LYP banglajol.info
Basis Set6-311G(d,p) banglajol.info
Geometry OptimizationConverged at max atomic force < 0.00045 Hartree/Bohr banglajol.info
SoftwareGaussian 09 banglajol.info

While high-level ab initio and DFT methods provide detailed electronic information, molecular mechanics (MM) and semi-empirical methods offer computationally less expensive alternatives for geometry optimization, especially for large systems. researchgate.net

Molecular mechanics methods rely on a classical force field to describe the potential energy of a system as a function of its atomic coordinates. researchgate.net These methods are particularly useful for studying the conformations of large molecules like macrocyclic complexes. researchgate.net For metal complexes, the parameterization of the force field, especially the metal-ligand interactions, is a critical step. researchgate.net

Semi-empirical methods, like PM3, use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. These methods can be used for geometry optimization and to calculate molecular properties. researchgate.net

For chromium peroxo complexes, these methods can provide initial geometries for higher-level calculations or be used to explore the conformational landscape of complex ligand systems. However, describing the intricacies of metal-ligand bonding and reactivity, which involves bond breaking and formation, can be challenging for standard MM methods. researchgate.net

Ligand Field Theoretical Approaches for Chromium Peroxo Complexes

Ligand Field Theory (LFT) is a model that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure of coordination compounds. allen.in It focuses on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. allen.inlibretexts.org

Molecular Orbital (MO) theory provides a more complete picture of bonding in coordination complexes by considering the formation of molecular orbitals from the atomic orbitals of the metal and ligands. brsnc.inallen.inresosir.com In a metal complex, the ligand orbitals combine with the metal's atomic orbitals to form bonding, antibonding, and sometimes non-bonding molecular orbitals. brsnc.inallen.in

The nature of the metal-ligand bond can range from purely ionic, as assumed in simple crystal field theory, to significantly covalent, which is better described by MO theory. embibe.com The degree of covalency influences the electronic and magnetic properties of the complex.

In an octahedral ligand field, the five degenerate d-orbitals of the chromium ion split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orgwikipedia.org The energy difference between these sets is denoted as Δo or 10Dq. wikipedia.org The magnitude of this splitting is influenced by several factors, including the oxidation state of the metal ion. wikipedia.orgyoutube.comlibretexts.org

A higher oxidation state on the metal ion leads to a stronger attraction for the ligands, resulting in a larger d-orbital splitting. youtube.comlibretexts.orgsparkl.me Therefore, for chromium in a high oxidation state, such as Cr(VI) in tetraperoxidochromate(2-), a significant splitting of the d-orbitals is expected. This large splitting favors a low-spin electron configuration where electrons will pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. libretexts.org

The geometry of the complex also plays a critical role in the d-orbital splitting pattern. wikipedia.orgyoutube.com While an octahedral field is a common reference, the actual geometry of [Cr(O₂)₄]²⁻ will dictate the precise splitting pattern.

Table 2: Factors Affecting d-Orbital Splitting (Δ)

FactorEffect on ΔReference
Metal Ion Oxidation State Higher oxidation state increases Δ wikipedia.orgyoutube.comlibretexts.org
Nature of Metal Ion Δ increases down a group (3d < 4d < 5d) youtube.comlibretexts.org
Geometry of Complex Δ varies with geometry (e.g., Δtet ≈ 4/9 Δoct) wikipedia.orgyoutube.com
Nature of Ligands Strong-field ligands cause larger Δ than weak-field ligands allen.inwikipedia.org

The spectrochemical series is an empirically determined list of ligands ordered by their ability to cause d-orbital splitting. allen.inwikipedia.org Ligands that cause a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. allen.inwikipedia.orgtamu.edu This series is determined by spectroscopic measurements of coordination complexes. allen.inlasalle.edu

The position of the peroxido (O₂²⁻) ligand in the spectrochemical series is important for predicting the electronic structure of tetraperoxidochromate(2-). The peroxido ligand is generally considered a π-donor. embibe.com Ligands that are π-donors tend to decrease the ligand field splitting parameter (Δ) and are typically found on the weaker-field end of the spectrochemical series. wikipedia.org This is because the π-donation from the ligand to the metal's t₂g orbitals raises their energy, thus reducing the gap between the t₂g and eg sets.

A partial spectrochemical series is as follows: I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < N₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO wikipedia.org

While the exact position of the peroxido ligand can vary depending on the specific complex, its π-donor character suggests it would be a relatively weak-field ligand. embibe.comwikipedia.org

Coordination Chemistry Principles and Ligand Field Theoretical Frameworks

Oxidation State Assignment in Chromium-Oxygen Complexes

Determining the formal oxidation state of chromium in complexes rich in oxygen ligands, such as the tetraperoxidochromate(2-) ion, can be complex due to the presence of peroxide, which can be considered a "non-innocent" ligand.

Bond Valence Sum Method Application to Cr(V) Peroxo Compounds

The Bond Valence Sum (BVS) method is a powerful tool for estimating the oxidation states of atoms in coordination complexes. wikipedia.org This method relies on the principle that the sum of the bond valences around a central atom should equal its oxidation state. Each bond valence is calculated from the observed bond length.

A study analyzing numerous CrOₙ fragments from the Cambridge Structural Database (CSD) derived new R₀ values for various chromium oxidation states, including 1.762(14) Å for Cr(V). nih.gov This analysis, which included data for K₃CrO₈, demonstrated that an average R₀ value of 1.724 Å for Cr-O bonds can reproduce the oxidation state of many chromium complexes, including potassium tetraperoxidochromate(V), within a reasonable margin of error. nih.gov The BVS method has proven valuable in understanding the chemical intricacies of chromium complexes with non-innocent ligands and in confirming oxidation states in chromium clusters. nih.govresearchgate.net For instance, in a Cr(IV)-peroxo complex, a BVS analysis yielded a value of 4.001, confirming the +4 oxidation state of the chromium ion. rsc.orgrsc.org

The oxidation state of chromium can vary significantly across different compounds, with +2, +3, and +6 being the most common. pearson.commelscience.comwikipedia.org In complexes containing peroxide (O₂²⁻), the oxygen atoms are assigned an oxidation state of -1, which is crucial for correctly determining the metal's oxidation state. doubtnut.com

Coordination Environment and Geometry Around Chromium Center

The tetraperoxidochromate(2-) anion features a central chromium atom coordinated to four peroxo ligands. The coordination number, which is the total number of points of attachment to the central metal, is a key factor influencing the geometry of the complex. libretexts.org

In the case of potassium tetraperoxidochromate(V), K₃CrO₈, the chromium ion is coordinated by four peroxo ligands, resulting in a distorted dodecahedral geometry. researchgate.net The coordination environment can be influenced by the counterions present in the crystal lattice. For example, in the sodium salt, the sodium ions are coordinated by six water molecules, forming an octahedral Na(H₂O)₆ unit. researchgate.net The coordination number of a complex is influenced by the relative sizes of the metal ion and the ligands, as well as electronic factors like the charge on the metal ion. libretexts.org While a coordination number of four can lead to tetrahedral or square planar geometries, and a coordination number of six most commonly results in an octahedral geometry, higher coordination numbers like eight, as seen in tetraperoxidochromate(2-), often lead to more complex geometries. libretexts.orgsavemyexams.comresearchgate.net

Nature of Chromium-Peroxido Bonding Interactions

The bonding between the chromium center and the peroxo ligands in tetraperoxidochromate(2-) involves both sigma (σ) and pi (π) contributions.

Sigma and Pi Bonding Contributions

Sigma (σ) bonds are formed by the direct, head-on overlap of atomic orbitals, resulting in electron density concentrated along the internuclear axis. chemistrystudent.comwizeprep.comsavemyexams.comyoutube.com Pi (π) bonds, on the other hand, arise from the sideways overlap of p-orbitals, leading to electron density above and below the internuclear axis. chemistrystudent.comwizeprep.comsavemyexams.com

In transition metal complexes, d-orbitals can participate in both σ and π bonding. libretexts.org The interaction between the chromium d-orbitals and the orbitals of the peroxo ligands is crucial in determining the stability and reactivity of the complex. The peroxo ligand can act as a π-acceptor, accepting electron density from filled metal d-orbitals into its empty π* antibonding orbitals. This "back-bonding" strengthens the metal-ligand bond. libretexts.org The nature of these bonding interactions can be probed using techniques like vibrational spectroscopy. For instance, the O-O stretching frequency can provide information about the extent of π-back-bonding.

Electronic Configuration and Magnetic Properties (Spin States)

The electronic configuration of the central chromium ion dictates the magnetic properties of the tetraperoxidochromate(2-) complex.

Chromium, with an atomic number of 24, has an electron configuration of [Ar] 3d⁵ 4s¹. iitk.ac.in In its +5 oxidation state, as found in tetraperoxidochromate(V), the chromium ion has a d¹ electron configuration. This single d-electron results in the complex being paramagnetic, meaning it is attracted to a magnetic field due to the presence of an unpaired electron. libretexts.orglibretexts.orgdoubtnut.com The magnitude of the magnetic moment can be experimentally determined and provides insight into the number of unpaired electrons and the electronic structure of the complex. The spin state of a complex is determined by the arrangement of electrons in the d-orbitals. For a d¹ system, there is one unpaired electron, leading to a spin state of S = 1/2.

Influence of Counterions on Coordination Geometry and Electronic Structure

The counterions present in the crystal lattice of tetraperoxidochromate(2-) salts can have a significant influence on the fine details of the coordination geometry and, consequently, the electronic structure of the anion.

Reactivity and Mechanistic Pathways

Redox Chemistry of Tetraperoxidochromate(2-)

The redox chemistry of the tetraperoxidochromate system is central to its formation and decomposition. The chromium center can exist in multiple oxidation states, primarily +5 and +6, leading to a series of electron transfer processes.

Oxidation-Reduction Potentials and Electron Transfer Processes

The standard reduction potential (E°) quantifies the tendency of a chemical species to be reduced. While specific E° values for the [Cr(VI)(O₂)₄]²⁻/[Cr(V)(O₂)₄]³⁻ couple are not widely tabulated, the qualitative redox behavior can be inferred from observed reactions.

The synthesis of potassium tetraperoxidochromate(V) involves the reaction of potassium chromate (B82759) (containing Cr(VI)) with hydrogen peroxide in an alkaline solution. wikipedia.org An intermediate tetraperoxidochromate(VI) species, [Cr(O₂)₄]²⁻, is initially formed and is subsequently reduced by hydrogen peroxide to the more stable tetraperoxidochromate(V) anion, [Cr(O₂)₄]³⁻. wikipedia.org This indicates that under these conditions, the Cr(VI) peroxo complex is a sufficiently strong oxidant to be reduced by H₂O₂.

Conversely, the Cr(V) species exhibits its own redox instability. In aqueous solutions at pH 12, the EPR signal corresponding to the [Cr(V)(O₂)₄]³⁻ complex disappears over 24 hours, a change attributed to its oxidation to Cr(VI). rsc.org This suggests that in highly basic environments, the redox potential of the Cr(VI)/Cr(V) couple is such that dissolved oxygen or other species can act as the oxidant.

These transformations are electron transfer reactions, which can proceed through either outer-sphere or inner-sphere mechanisms. asianpubs.orgcrunchchemistry.co.uk In an outer-sphere mechanism, the electron tunnels between the reductant and oxidant without a shared bridging ligand, whereas an inner-sphere mechanism involves an electron transfer mediated by a ligand that is simultaneously bonded to both metal centers. asianpubs.orgcrunchchemistry.co.uk The reaction between a Cr(V) complex and hydrogen peroxide, for instance, has been suggested to generate hydroxyl radicals, pointing to complex, multi-step electron transfer pathways. nih.gov

Ligand Exchange and Substitution Reactions

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of the metal ion with other ligands. chemguide.co.uk The stability of the tetraperoxidochromate(V) ion, where four bidentate peroxide ligands coordinate the chromium center, suggests that these ligands are strongly bound. Direct studies on ligand substitution for this specific complex are scarce. However, insights can be gained from related chromium(V) systems.

Studies on other Cr(V) complexes, such as bis(2-ethyl-2-hydroxybutanato)oxochromate(V), show that ligand displacement reactions are possible. The displacement of the hydroxybutanato ligand by the multidentate ligand bis(hydroxyethyl)amino-tris(hydroxy-methyl)methane (BT) was found to proceed via an associative mechanism. nih.gov An associative pathway implies that the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, before the leaving group departs. libretexts.org

The kinetics for the formation of the Cr(V)-BT complex provided evidence for a two-step chelation process, with the second step having a first-order rate constant of 0.023 s⁻¹. nih.gov The activation parameters for this substitution process were also determined, as shown in the table below.

Table 1: Activation Parameters for a Ligand Substitution Reaction on a Cr(V) Complex nih.gov
Chelation StepΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Formation of Intermediate32 ± 2-170 ± 20
Formation of Product36 ± 1-150 ± 20

The negative entropies of activation (ΔS‡) are characteristic of an associative mechanism, where the formation of the more ordered transition state from two separate species (the complex and the incoming ligand) leads to a decrease in entropy. libretexts.org It is plausible that any ligand exchange on the [Cr(O₂)₄]³⁻ ion would follow a similar associative pathway, contingent on an incoming ligand being able to approach the sterically crowded chromium center.

Hydrolytic Decomposition Pathways

Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, sometimes causing it to break down. researchgate.net The tetraperoxidochromate(V) ion is susceptible to decomposition in aqueous solutions, with the rate and mechanism being highly dependent on the pH. This decomposition often involves hydrolysis, where water molecules or hydroxide (B78521) ions attack the complex, leading to the displacement of the peroxide ligands. asianpubs.org

Acid-Catalyzed Aquation Mechanisms

In acidic solutions, the decomposition of chromium-peroxo species is generally rapid. doubtnut.com Aquation is a specific type of hydrolysis where a ligand in a coordination complex is replaced by a water molecule. The mechanism for acid-catalyzed aquation typically involves the protonation of a coordinated ligand, which enhances its ability to act as a leaving group. asianpubs.org

For [Cr(O₂)₄]³⁻, the likely mechanism for acid-catalyzed decomposition involves the protonation of one of the peroxide ligands (O₂²⁻) to form a hydroperoxide ligand (OOH⁻). Further protonation would yield hydrogen peroxide (H₂O₂), a neutral and effective leaving group. The departure of H₂O₂ would leave a coordinatively unsaturated site on the chromium center, which is then rapidly filled by a water molecule (aquation). This process would repeat, leading to the stepwise loss of all peroxide ligands and the eventual formation of aquated chromium(III) ions, Cr³⁺(aq), and molecular oxygen, as the released hydrogen peroxide decomposes. asianpubs.orgdoubtnut.com

Base Hydrolysis Mechanisms

The tetraperoxidochromate(V) ion also decomposes in alkaline solutions, although typically more slowly than in acidic media. rsc.org Base hydrolysis can proceed through several mechanisms, including direct nucleophilic attack by a hydroxide ion (OH⁻) or a conjugate base mechanism. nih.gov

Peroxido Ligand Reactivity and Oxygen Transfer Reactions

The coordinated peroxide ligands in [Cr(O₂)₄]³⁻ are not inert and can themselves be the site of reactivity. A key reaction pathway for metal-peroxo complexes is the transfer of an oxygen atom to an external substrate. nih.govresearchgate.net

A significant aspect of the reactivity of potassium tetraperoxidochromate(V), K₃[Cr(O₂)₄], is its use as a chemical source for singlet oxygen (¹O₂). wikipedia.org Singlet oxygen is a highly reactive electronically excited state of molecular oxygen that can engage in a variety of reactions with organic molecules, such as cycloadditions with dienes and ene reactions with alkenes. The generation of ¹O₂ from the complex represents a form of oxygen transfer, where the peroxidic oxygen atoms are ultimately released as a reactive species.

While direct oxygen atom transfer (OAT) from the tetraperoxidochromate ion to organic substrates like phosphines or sulfides has not been extensively detailed, the behavior of related chromium-oxo and -peroxo species suggests this is a plausible reaction pathway. oup.com High-valent chromium-oxo species are well-known oxidation catalysts, and the reaction of Cr(V) complexes with reducing agents can generate highly reactive intermediates capable of oxidizing organic compounds. nih.gov The reactivity of the peroxo ligands in [Cr(O₂)₄]³⁻ is therefore a critical feature, enabling the complex to act as a potent oxidizing agent, primarily through the generation of singlet oxygen.

Role of Reaction Intermediates

One of the most important intermediates in the chemistry of tetraperoxidochromate(2-) is the chromium(V) species. During the reactions of chromium(VI) with hydrogen peroxide in neutral aqueous solutions, chromium(V) peroxo complexes, such as [CrV(O2)2L] (where L represents a ligand), are formed as intermediates. researchgate.net These species have been detected and studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is adept at identifying species with unpaired electrons, a characteristic feature of chromium(V). researchgate.net

The formation of these chromium(V) intermediates is a key step in the redox cycling of chromium during these reactions. It is believed that these Cr(V) species, along with potentially Cr(IV) and reactive organic intermediates, are responsible for the genotoxic effects observed in some chromium-related studies. researchgate.net The transient nature of these intermediates makes them difficult to isolate and characterize fully. However, researchers have successfully isolated and structurally characterized a stabilized bis-peroxido chromium(V) complex, providing valuable insight into the structure and bonding of these fleeting species. researchgate.net

Reactive intermediates are not limited to the metal center. In reactions with organic substrates, radical intermediates can also be formed. libretexts.org Radicals are species with an unpaired electron and are typically highly reactive. libretexts.orgbeilstein-journals.org The formation and subsequent reactions of these radicals can significantly influence the reaction pathway and product distribution.

The common characteristics of reaction intermediates include their low concentration relative to the reactants and products, their generation from the decomposition of a chemical compound, and the possibility of their detection by spectroscopic methods. libretexts.org In the context of tetraperoxidochromate(2-) chemistry, the study of these intermediates is essential for elucidating the complex, multi-step reaction mechanisms.

Intermediate TypeExample SpeciesDetection MethodSignificance
Chromium(V) Peroxo Complex[CrV(O2)2L]EPR SpectroscopyKey species in redox cycling of chromium
RadicalsOrganic RadicalsChemical TrappingInfluences reaction pathway with organic substrates

Kinetic Studies of Reactivity

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For tetraperoxidochromate(2-), kinetic analyses provide quantitative data on how factors such as concentration, temperature, and the presence of catalysts influence its reactivity, particularly in decomposition and oxidation reactions.

The decomposition of peroxide species, including those in the tetraperoxidochromate(2-) anion, has been the subject of kinetic investigations. The rate of decomposition can be monitored by measuring the change in concentration of the reactant or a product over time. For instance, in the decomposition of hydrogen peroxide, a related process, the reaction rate can be determined by monitoring the disappearance of H2O2 or the formation of oxygen gas. libretexts.orgcrdp.org

Kinetic studies often involve determining the rate law of a reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants. For example, the rate of decomposition of a hydroperoxide was found to follow a first-order kinetic equation. scholarsportal.info This indicates that the rate is directly proportional to the concentration of the hydroperoxide.

The kinetic parameter kcat/Km is a crucial measure of the catalytic efficiency of an enzyme or catalyst. mdpi.com While tetraperoxidochromate(2-) is not an enzyme, similar principles can be applied to understand its reactivity in catalyzed reactions. The rate-limiting step, which is the slowest step in a reaction mechanism, can often be identified through detailed kinetic studies. nih.gov

Several analytical techniques are employed for kinetic studies, including stopped-flow analysis and various spectroscopic methods. nih.gov These techniques allow for the rapid mixing of reactants and the monitoring of the reaction progress in real-time, which is essential for studying fast reactions involving reactive intermediates.

The thermal decomposition of related compounds has been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). mdpi.commdpi.com These methods provide information on the thermal stability and decomposition kinetics under varying temperature conditions. mdpi.com

Kinetic ParameterDescriptionRelevance to Tetraperoxidochromate(2-)
Rate LawMathematical expression relating reaction rate to reactant concentrations.Describes how the rate of reactions involving tetraperoxidochromate(2-) depends on its concentration and the concentration of other reactants.
Rate Constant (k)Proportionality constant in the rate law.Quantifies the intrinsic reactivity of tetraperoxidochromate(2-) under specific conditions.
Rate-Limiting StepThe slowest step in a multi-step reaction mechanism.Determines the overall rate of reaction and is a key focus of mechanistic studies.
Activation Energy (Ea)The minimum energy required for a reaction to occur.Provides insight into the temperature dependence of reactions involving tetraperoxidochromate(2-).

Thermal and Chemical Stability Studies

Thermal Decomposition Mechanisms

The thermal decomposition of tetraperoxidochromate(2-) salts, such as K₂[Cr(O₂)₄], is anticipated to be an exothermic process, liberating significant amounts of energy upon heating. The decomposition mechanism would likely involve the reduction of the chromium center from a higher oxidation state and the release of oxygen from the peroxide ligands. However, specific studies detailing the precise mechanistic steps, intermediate species, and kinetic parameters are not extensively documented.

Thermogravimetric Analysis (TGA) Studies

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition of compounds. A typical TGA experiment for a tetraperoxidochromate(2-) salt would involve heating a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature.

Hypothetical TGA Data for a Generic Tetraperoxidochromate(2-) Salt:

Temperature Range (°C)Mass Loss (%)Associated Process
100 - 250VariableLoss of adsorbed or lattice water, if present.
250 - 400SignificantOnset of peroxide ligand decomposition, release of oxygen.
> 400GradualFurther decomposition to form stable chromium oxides.

Note: This table is illustrative and not based on experimental data for tetraperoxidochromate(2-).

The TGA curve would be expected to show one or more distinct mass loss steps corresponding to the sequential decomposition of the peroxo ligands and the formation of a stable residue, likely a chromium oxide. The onset temperature of decomposition would provide an indication of the compound's thermal stability.

Identification of Gaseous Decomposition Products

The primary gaseous product from the thermal decomposition of a tetraperoxidochromate(2-) salt is expected to be molecular oxygen (O₂), resulting from the breakdown of the peroxide (O₂²⁻) ligands. Other potential gaseous products could arise from the decomposition of the counter-ion or interactions with the furnace atmosphere. Techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with the TGA instrument would be necessary to definitively identify all evolved gases.

Chemical Stability in Aqueous and Non-Aqueous Media

The stability of the tetraperoxidochromate(2-) ion in solution is a critical aspect of its chemistry. Peroxometalate complexes are often susceptible to decomposition in protic solvents, and their stability can be highly dependent on various factors.

Influence of pH on Compound Stability

The pH of an aqueous solution is expected to have a profound effect on the stability of the tetraperoxidochromate(2-) ion. In acidic solutions, protonation of the peroxide ligands would likely lead to the formation of hydrogen peroxide and subsequent rapid decomposition of the complex. The decomposition of hydrogen peroxide itself can be catalyzed by transition metal ions, further complicating the stability profile. In neutral to alkaline conditions, the complex may exhibit greater stability, although decomposition to chromate(VI) and other species is still probable over time. Systematic studies involving UV-Vis spectrophotometry or other spectroscopic techniques at various pH values would be required to quantify this stability.

Effects of Temperature on Decomposition Kinetics

As with most chemical reactions, the rate of decomposition of tetraperoxidochromate(2-) in solution is expected to increase with temperature. Kinetic studies, monitoring the concentration of the complex over time at different temperatures, would allow for the determination of the reaction order, rate constants, and the activation energy for the decomposition process. This data is essential for understanding the compound's shelf-life and handling requirements in solution.

Expected Trend of Decomposition Rate with Temperature:

Temperature (°C)Relative Rate of Decomposition
10Low
25Moderate
50High
75Very High

Note: This table represents a general chemical principle and is not based on specific experimental data for tetraperoxidochromate(2-).

Impact of Impurities and Catalytic Species on Stability

The stability of the tetraperoxidochromate(2-) ion can be significantly influenced by the presence of impurities. Transition metal ions, for instance, are well-known catalysts for the decomposition of peroxides. The presence of trace amounts of other metals could drastically shorten the lifetime of the complex in solution. Conversely, certain chelating agents or stabilizers might enhance its stability by preventing the interaction of catalytic species with the peroxide ligands. A thorough investigation would involve studying the decomposition kinetics in the presence of various potential impurities and catalytic agents.

Factors Influencing Long-Term Stability

The long-term stability of the tetraperoxidochromate(2-) anion, [Cr(O₂)]²⁻, is a critical aspect of its chemistry, dictating its storage, handling, and potential applications. Several factors, including temperature, the nature of the counter-ion, and the chemical environment (such as pH), significantly influence its decomposition.

The tetraperoxidochromate(V) ion, [Cr(O₂)₄]³⁻, is a related species for which more stability data is available, particularly for its potassium salt, K₃[Cr(O₂)₄]. This red-brown paramagnetic solid is noted to be stable at room temperature but undergoes spontaneous decomposition at elevated temperatures. Reports on the precise decomposition temperature vary, with sources suggesting a range of 150–170 °C. The thermal decomposition of solid K₃[Cr(O₂)₄] results in the formation of potassium chromate (B82759) (K₂CrO₄), potassium superoxide (B77818) (KO₂), and oxygen gas (O₂).

While extensive quantitative data on the long-term stability of various tetraperoxidochromate(2-) salts is not abundant in publicly available literature, the stability of related chromium peroxo complexes provides valuable insights. For instance, the stability of these complexes is known to be influenced by the presence of certain ligands. Ligands such as oxalate (B1200264), citrate, and pyrophosphate can affect the stability and reactivity of chromium(V) peroxo complexes.

In aqueous solutions, the stability of chromium peroxo complexes is often limited. For example, the chromium(VI) peroxo complex, CrO(O₂)₂, is known to be unstable in water. However, its stability can be enhanced by the presence of ligands like pyridine (B92270), which coordinate to the chromium center and form a more stable complex. This highlights the significant role of the coordination environment in determining the longevity of such species.

The following table summarizes available data and general trends regarding the factors that influence the stability of tetraperoxidochromate and related peroxo-chromium compounds.

FactorInfluence on StabilityResearch Findings and Observations
Temperature Higher temperatures decrease stability, leading to decomposition.Potassium tetraperoxidochromate(V) (K₃[Cr(O₂)₄]) is stable at room temperature but decomposes between 150-170 °C. The decomposition is an exothermic process.
Cation Identity Stability generally increases with the size of the alkali metal cation.The stability of alkali metal peroxides and superoxides follows the trend Cs > Rb > K > Na > Li. This is attributed to the better stabilization of the large peroxo anion by a larger cation, leading to a more stable crystal lattice. While specific comparative studies on a series of tetraperoxidochromate(2-) salts are not readily available, this general principle is expected to apply.
Chemical Environment (Ligands/pH) The presence of certain ligands can either stabilize or destabilize the complex. The pH of the solution is also a critical factor for stability in aqueous media.The stability of related chromium(VI) peroxo complexes in solution can be enhanced by the coordination of ligands such as pyridine. Conversely, other ligands like oxalates and citrates can react with and destabilize chromium(V) peroxo complexes. The tetraperoxidochromate(V) ion is known to react with water at elevated temperatures (e.g., 45 °C).

Advanced Analytical Methodologies for Characterization

Chromatographic Separation Techniques for Purity Assessment

Chromatographic methods, particularly ion-exchange chromatography (IEC), are indispensable for the separation and purity assessment of ionic species like tetraperoxidochromate(2-). uniroma2.itbio-rad.com Given its net negative charge, anion-exchange chromatography is the technique of choice. shimadzu.it

Principle of Separation: The fundamental principle of anion-exchange chromatography involves the reversible binding of anions to a solid stationary phase that contains covalently bonded, positively charged functional groups. bio-rad.comshimadzu.it The tetraperoxidochromate(2-) anion is introduced into the system and displaces the counter-ions (e.g., Cl⁻) on the resin, effectively adsorbing onto the stationary phase. Elution is then typically achieved by introducing a mobile phase with a high concentration of a competing anion or by changing the pH to alter the charge of the analyte, thereby releasing the [Cr(O₂)₄]²⁻ from the column. bio-rad.com

Methodology for Tetraperoxidochromate(2-): For the purity assessment of [Cr(O₂)₄]²⁻, a strong anion exchanger (SAX) is generally employed. These resins feature robust functional groups, such as quaternary ammonium (B1175870), which remain positively charged over a wide pH range, ensuring consistent interaction with the analyte. shimadzu.itthermofisher.com High-Performance Liquid Chromatography (HPLC) systems equipped with anion-exchange columns provide high resolution and rapid analysis times. wikipedia.orgmdpi.com

A typical HPLC method would involve:

Column: A strong anion-exchange (SAX) column.

Mobile Phase: A buffered aqueous solution is used as the initial mobile phase (eluent A). A second eluent (eluent B) containing a high concentration of a salt, such as sodium chloride or a phosphate (B84403) buffer, is used to create a gradient. wikipedia.org

Elution: A gradient elution is often used, where the concentration of eluent B is gradually increased. This increasing ionic strength of the mobile phase causes the anions to compete more effectively with the [Cr(O₂)₄]²⁻ for the binding sites on the resin. wikipedia.org Ions with a lower charge density will elute first, followed by those with higher charge density. This allows for the separation of tetraperoxidochromate(2-) from starting materials, byproducts, or degradation products.

Detection: A UV-Vis detector is commonly used, set to a wavelength where the tetraperoxidochromate(2-) ion exhibits strong absorbance.

The purity of a sample is determined from the resulting chromatogram by comparing the area of the peak corresponding to tetraperoxidochromate(2-) to the total area of all peaks.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the mass-to-charge ratio (m/z) of ions, making it invaluable for determining the molecular mass and probing the structure of compounds through fragmentation analysis. savemyexams.comsavemyexams.com

Molecular Mass Determination: For tetraperoxidochromate(2-), [Cr(O₂)₄]²⁻, the expected monoisotopic mass can be calculated and compared with experimental data. The monoisotopic mass of the most abundant isotopes (⁵²Cr, ¹⁶O) is approximately 179.90092 Da. ebi.ac.uk In a mass spectrum, this would be observed as the molecular ion peak (M⁻). savemyexams.comgithub.io Depending on the ionization technique and the charge state, the peak would appear at an m/z value corresponding to the ion. For instance, with a charge of 2-, the peak would be expected at approximately m/z 89.95.

Fragmentation Analysis: The fragmentation of the molecular ion provides structural clues. wikipedia.orglibretexts.org When the energetically unstable [Cr(O₂)₄]²⁻ ion travels through the mass spectrometer, it can break down into smaller, characteristic fragments. gbiosciences.com4college.co.uk Analysis of the mass differences between the molecular ion and the fragment ions helps in deducing the compound's structure.

Potential fragmentation pathways for [Cr(O₂)₄]²⁻ could include:

Loss of a neutral peroxide molecule (O₂), resulting in a fragment with a mass loss of 32 Da.

Loss of a neutral oxygen atom (O), resulting in a mass loss of 16 Da.

Sequential loss of multiple peroxide or oxygen units.

The observed fragmentation pattern can help confirm the presence of the four peroxide ligands around the central chromium atom.

Table 1: Theoretical Mass Spectrometry Data for [Cr(O₂)₄]²⁻
Ion/FragmentFormulaChargeTheoretical Monoisotopic Mass (Da)Expected m/z
Molecular Ion[Cr(O₂)₄]²⁻2-179.9009289.95
Fragment (Loss of O₂)[Cr(O₂)₃]²⁻2-147.9115273.96
Fragment (Loss of 2 x O₂)[Cr(O₂)₂]²⁻2-115.9221257.96

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for probing the redox behavior of species like tetraperoxidochromate(2-). mtxlabsglobal.comals-japan.com This method allows for the determination of standard reduction potentials, providing insight into the electron transfer properties of the central chromium atom. libretexts.org

Principle of Cyclic Voltammetry: In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back again, while the resulting current is measured. mtxlabsglobal.comals-japan.com If a redox-active species is present, a peak in the current will be observed at the potential where the species is oxidized or reduced. The resulting plot of current versus potential is known as a cyclic voltammogram. als-japan.com

Application to Tetraperoxidochromate(2-): The tetraperoxidochromate(2-) ion contains chromium in the +5 oxidation state, which can potentially be oxidized to Cr(VI) or reduced to lower oxidation states like Cr(IV) or Cr(III). A CV experiment would reveal the potentials at which these redox transitions occur. The midpoint potential between the anodic (oxidation) and cathodic (reduction) peak potentials for a reversible or quasi-reversible process provides an approximation of the formal redox potential (E°') for that specific redox couple. als-japan.com

Table 2: Typical Experimental Parameters for Cyclic Voltammetry
ParameterDescriptionTypical Value/Setup
Electrochemical CellThree-electrode setupWorking (e.g., glassy carbon), Reference (e.g., Ag/AgCl), Counter (e.g., platinum wire)
Solvent/ElectrolyteAprotic solvent with a supporting electrolyteAcetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
Analyte ConcentrationMillimolar range1-5 mM
Scan Rate (ν)Rate of potential sweep20 - 500 mV/s
Potential WindowRange of applied potentialSelected to bracket the expected redox events of the Cr(V) species

The data obtained from CV can be used to understand the stability of the different oxidation states of the chromium-peroxide complex and its potential reactivity as an oxidizing or reducing agent. acs.org

Application of Analytical Techniques in Structural and Mechanistic Studies

A multi-technique approach, combining the methods described above with others, is crucial for unambiguous structural elucidation and for investigating the reaction mechanisms involving tetraperoxidochromate(2-). savemyexams.comsemanticscholar.orgrsc.org

Structural Confirmation: While X-ray crystallography provides the definitive solid-state structure, a combination of analytical techniques can confirm the structure in solution.

Mass Spectrometry (MS): Confirms the molecular mass and the presence of four peroxide units through fragmentation analysis. 4college.co.uk

Vibrational Spectroscopy (FTIR and Raman): These techniques probe the vibrations of chemical bonds. The characteristic O-O stretching frequency of the peroxide ligands and the Cr-O bond vibrations would provide strong evidence for the peroxidic nature and coordination environment of the complex.

UV-Visible Spectroscopy: The electronic transitions of the complex give rise to a characteristic color and absorption spectrum, which can be used for quantification and as a fingerprint for the species.

Mechanistic Studies: Analytical techniques are vital for studying the formation, decomposition, or reactivity of tetraperoxidochromate(2-).

Chromatography (HPLC): Can be used to monitor the progress of a reaction in real-time by separating and quantifying the reactants, intermediates, and products over time. mdpi.com This is essential for determining reaction kinetics.

Mass Spectrometry (MS): Can be coupled with a reaction setup (e.g., electrospray ionization MS) to detect and identify transient intermediates, providing direct insight into the reaction pathway. uab.edu

Cyclic Voltammetry (CV): Can be used to study how the redox properties of the complex change upon reaction or to investigate electrochemically driven reactions. basinc.com By studying the voltammograms under different conditions (e.g., in the presence of a substrate), one can gain insight into the mechanism of electron transfer reactions. nih.gov

By integrating the data from these diverse analytical methodologies, a comprehensive understanding of the chemical nature and reactivity of the tetraperoxidochromate(2-) ion can be achieved. sapub.orgmdpi.com

Future Research Directions in Peroxidochromium Chemistry

Exploration of Novel Synthetic Routes for Tetraperoxidochromate(2-)

The traditional synthesis of tetraperoxidochromate(2-) involves the reaction of a chromium(VI) source, such as dichromate, with hydrogen peroxide under alkaline conditions. While effective, this method presents challenges in terms of controlling the reaction and isolating the desired product from a complex aqueous environment. Future research will likely focus on developing more controlled, efficient, and versatile synthetic methodologies.

One promising avenue is the exploration of solid-phase and polymer-supported syntheses . rsc.org The use of polymeric supports, such as poly(4-vinylpyridine), has been shown to be effective for other chromium peroxide complexes, offering advantages like ease of handling, catalyst recovery, and enhanced stability. rsc.org Future work could adapt these principles to the synthesis of the tetraperoxidochromate(2-) anion, potentially leading to more stable and reusable forms of the reagent.

Another area of investigation involves alternative peroxygen sources and non-aqueous reaction media . Moving away from aqueous hydrogen peroxide could offer better control over the reaction and minimize decomposition pathways. The use of organic peroxides or anhydrous H₂O₂ in aprotic solvents may provide access to different salts of the tetraperoxidochromate(2-) anion with tailored properties. Furthermore, mechanochemical and sonochemical methods, which have been successful in the synthesis of other coordination polymers, could be explored as alternative, solvent-free routes. rsc.org

Synthetic Approach Potential Advantages Key Research Focus
Polymer-Supported Synthesis Enhanced stability, reusability, simplified work-up. rsc.orgDevelopment of suitable polymer matrices and linkage strategies.
Non-Aqueous Media Improved control, reduced decomposition, access to new counter-ions.Screening of aprotic solvents and alternative peroxide sources.
Mechanochemistry/Sonochemistry Solvent-free, potentially rapid synthesis. rsc.orgOptimization of reaction conditions and precursor selection.
Flow Chemistry Precise control over reaction parameters, improved safety for handling unstable species.Design of microfluidic reactors suitable for peroxide reactions.

Deeper Computational Insight into Electronic Structure and Bonding

While the basic structure of the tetraperoxidochromate(2-) anion is known, a more profound understanding of its electronic structure and bonding is crucial for predicting and controlling its reactivity. Future research will heavily rely on advanced computational chemistry to unravel the subtleties of this complex. researchgate.netuoa.gr

High-level quantum mechanical calculations , such as multireference configuration interaction (MRD-CI) and density functional theory (DFT), can provide a more accurate picture of the electron distribution and the nature of the chromium-peroxide bond. uoa.grwpmucdn.com Such studies can elucidate the extent of charge transfer between the chromium center and the peroxide ligands, which is fundamental to its oxidizing power. chim.lu A detailed molecular orbital (MO) analysis can help to identify the specific orbitals involved in bonding and in redox reactions, similar to analyses performed on other transition metal complexes. acs.orgmdpi.com

A key question to be addressed is the precise oxidation state of the chromium center and the nature of the peroxide ligands (peroxo vs. superoxo character). Computational studies can provide insights into bond lengths, vibrational frequencies, and magnetic properties that are indicative of the electronic configuration. nih.govwikipedia.org This theoretical work will be essential for interpreting experimental spectroscopic data and for building a comprehensive model of the anion's electronic landscape. aps.orgaps.org

Computational Method Research Goal Expected Insights
Density Functional Theory (DFT)Accurate prediction of geometry, vibrational frequencies, and reaction pathways. wpmucdn.comUnderstanding the relative stability of different isomers and conformers.
Multireference Methods (e.g., CASSCF, MRD-CI)Detailed description of the electronic states and bonding in a multi-radical system. uoa.grClarification of the chromium oxidation state and the nature of the peroxide ligands.
Quantum Theory of Atoms in Molecules (QTAIM)Characterization of the Cr-O and O-O bonds. rsc.orgQuantitative assessment of the covalent vs. ionic character of the bonds.

Investigation of Tunable Reactivity for Specific Chemical Transformations

The high reactivity of tetraperoxidochromate(2-) is one of its defining features, but this can also lead to a lack of selectivity in chemical reactions. A major future research direction will be to tame and tune this reactivity for specific, controlled chemical transformations. doubtnut.commdpi.com This involves modulating the electronic and steric environment of the anion to control its oxidative power. numberanalytics.com

One approach is the strategic selection of counter-ions . The nature of the cation associated with the [Cr(O₂)₄]²⁻ anion can influence its solubility, stability, and reactivity. Large, non-coordinating organic cations could encapsulate the anion, modifying its interaction with substrates and potentially leading to different reaction outcomes compared to simple alkali metal salts.

Another strategy involves the use of the tetraperoxidochromate(2-) anion as a precursor in catalytic oxidation systems . nih.govaskfilo.com While the anion itself is typically used in stoichiometric amounts, it could potentially be part of a catalytic cycle where it is regenerated in situ. Research in this area would focus on developing reaction conditions where a chromium catalyst cycles through the tetraperoxido state to perform selective oxidations, for instance, of alcohols or alkanes. msu.edudoubtnut.com This would represent a significant advance towards more sustainable and atom-economical processes. organic-chemistry.org

Design of Functional Materials Incorporating Tetraperoxidochromate(2-) Motifs

Beyond its use as a reagent in solution, the tetraperoxidochromate(2-) anion can be envisioned as a functional building block for the construction of novel solid-state materials. This research area focuses on the fundamental chemical aspects of incorporating this reactive motif into extended structures, rather than on specific technological applications.

A key direction is the synthesis of coordination polymers and metal-organic frameworks (MOFs) where the [Cr(O₂)₄]²⁻ anion acts as a metalloligand. rsc.orgmdpi.com By reacting pre-formed tetraperoxidochromate(2-) salts with other metal ions (linkers), it may be possible to create one-, two-, or three-dimensional networks. mdpi.comnih.gov The challenge will be to maintain the integrity of the peroxy species during the self-assembly process. The resulting materials could exhibit interesting structural features and properties derived from the presence of the reactive peroxy groups within a crystalline lattice.

These materials could serve as platforms to study the reactivity of the tetraperoxidochromate(2-) unit in a constrained, solid-state environment. For example, the porosity of a MOF could allow for size-selective access of substrates to the chromium-peroxy sites, leading to novel catalytic selectivities. The "metal complexes as ligands" approach provides a viable strategy for the rational design of such materials. mdpi.com

Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing

Understanding the detailed mechanism of reactions involving tetraperoxidochromate(2-) is critical for controlling their outcomes. Due to the transient nature of many of the intermediates, advanced spectroscopic techniques capable of real-time monitoring are essential. york.ac.uk

In situ spectroscopy , such as rapid-scan UV-Vis, Raman, and IR spectroscopy, can be employed to monitor the formation and decay of species during a reaction. rsc.orgcatalysis.blogyoutube.com This allows for the direct observation of reaction intermediates and provides kinetic data that is crucial for elucidating the reaction mechanism. researchgate.net

For studying very fast processes, transient absorption spectroscopy on femtosecond to microsecond timescales can be invaluable. researchgate.netlightcon.comkrichlab.ca This technique can capture the electronic and structural dynamics of short-lived excited states or reaction intermediates that are inaccessible through conventional methods. nih.govresearchgate.net The application of these advanced techniques will allow researchers to move beyond simple product analysis and to construct a detailed, step-by-step picture of how tetraperoxidochromate(2-) interacts with other molecules. semanticscholar.org

Spectroscopic Technique Information Gained Research Application
In Situ Raman/IR SpectroscopyVibrational modes of reactants, intermediates, and products. rsc.orgIdentifying the coordination mode of peroxide (η¹ vs. η²) and detecting key intermediates. homescience.net
In Situ UV-Vis SpectroscopyChanges in the electronic environment of the chromium center. catalysis.blogMonitoring reaction kinetics and the formation of colored intermediates.
Transient Absorption SpectroscopyDynamics of excited states and short-lived intermediates. lightcon.comkrichlab.caProbing the initial steps of electron transfer in oxidation reactions.
Electron Paramagnetic Resonance (EPR)Detection and characterization of paramagnetic species.Investigating the potential involvement of radical intermediates in reaction pathways. researchgate.net

Q & A

Q. What are the standard laboratory protocols for synthesizing tetraperoxidochromate(2-)?

Methodological Answer: Synthesis typically involves the oxidation of chromium(III) precursors in alkaline media using hydrogen peroxide or potassium permanganate under controlled stoichiometric ratios. For example, chromium(III) nitrate can react with excess H₂O₂ in NaOH to form tetraperoxidochromate(2-). Key parameters include maintaining pH > 10 to stabilize the peroxide ligand and avoiding excess peroxide to prevent decomposition. Reaction progress can be monitored via UV-Vis spectroscopy (λ ≈ 400–450 nm for Cr–O₂ transitions) . Safety protocols for handling peroxides (e.g., cold storage, avoiding metal contamination) must be strictly followed to mitigate explosion risks .

Q. How is tetraperoxidochromate(2-) characterized structurally and spectroscopically?

Methodological Answer: X-ray crystallography is the gold standard for structural determination. Unit cell parameters (e.g., space group P -1, a = 7.5349 Å, b = 8.6378 Å, c = 8.9921 Å) and bond lengths (Cr–O ≈ 1.87 Å) confirm the tetraperoxido geometry . Electron paramagnetic resonance (EPR) spectroscopy at 77 K identifies the chromium(V) oxidation state via isotropic signals at g = 1.9722 and hyperfine splitting from ⁵³Cr isotopes. Comparative analysis with literature spectra (e.g., [CrV(O₂)₄]³⁻) is critical for validation .

Q. What factors influence the stability of tetraperoxidochromate(2-) in aqueous solutions?

Methodological Answer: Stability is pH-dependent: alkaline conditions (pH 10–12) favor stability, while acidic media promote rapid decomposition into Cr³⁺ and O₂. Kinetic studies using stopped-flow spectrophotometry can quantify degradation rates. Additives like EDTA or sodium borate may extend stability by chelating trace metal catalysts. Always conduct stability tests under inert atmospheres to exclude O₂ interference .

Advanced Research Questions

Q. How can kinetic inconsistencies in tetraperoxidochromate(2-) decomposition pathways be resolved?

Methodological Answer: Contradictions in rate constants (e.g., base- vs. acid-catalyzed aquation) require multi-method validation. Use a combination of:

  • Isothermal titration calorimetry (ITC) to measure enthalpy changes during decomposition.
  • DFT calculations to model transition states and identify rate-limiting steps. Cross-referencing with crystallographic data (e.g., ligand geometry from ) helps reconcile discrepancies between experimental and theoretical models .

Q. What experimental designs are optimal for studying the redox reactivity of tetraperoxidochromate(2-)?

Methodological Answer: Design a redox titration system using ascorbic acid or Fe²⁺ as reducing agents. Monitor electron transfer via cyclic voltammetry (CV) at a glassy carbon electrode (scan rate: 50–100 mV/s). Control variables include ionic strength (adjusted with NaNO₃) and temperature (25°C ± 0.1°C). For mechanistic insights, combine CV with in-situ Raman spectroscopy to detect intermediate species like Cr–O–O–Cr bridges .

Q. How can computational chemistry predict the electronic structure of tetraperoxidochromate(2-)?

Methodological Answer: Perform density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to model the d-orbital splitting and peroxide ligand bonding. Validate results against experimental EPR hyperfine coupling constants (e.g., A(⁵³Cr) = 18.5 × 10⁻⁴ cm⁻¹). Software like Gaussian or ORCA is recommended for reproducibility .

Q. What strategies address contradictory spectral data in tetraperoxidochromate(2-) studies?

Methodological Answer:

  • Error analysis : Quantify instrument precision (e.g., EPR signal-to-noise ratios) and sample purity (via ICP-OES for metal impurities).
  • Comparative studies : Replicate experiments under identical conditions using literature protocols (e.g., ).
  • Multivariate analysis : Apply principal component analysis (PCA) to UV-Vis and EPR datasets to isolate variables causing discrepancies .

Data Presentation and Ethical Considerations

Q. How should researchers present crystallographic and spectroscopic data for peer review?

Methodological Answer:

  • Crystallography : Report space group, unit cell parameters, and R-factors (e.g., R₁ < 0.05). Include CIF files in supplementary materials .
  • Spectroscopy : Provide raw data (e.g., EPR spectra with baseline correction) and fitting parameters (e.g., Lorentzian vs. Gaussian curves). Use SI units and significant figures consistently .

Q. What ethical guidelines apply to publishing tetraperoxidochromate(2-) research?

Methodological Answer: Disclose all safety protocols (e.g., peroxide handling ). Avoid data manipulation; retain raw datasets for audit trails. Cite primary sources (e.g., peer-reviewed journals) over commercial databases . Adhere to IUPAC nomenclature and COPE guidelines for authorship .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.